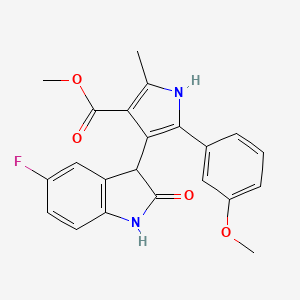
methyl 4-(5-fluoro-2-oxo-2,3-dihydro-1H-indol-3-yl)-5-(3-methoxyphenyl)-2-methyl-1H-pyrrole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 4-(5-fluoro-2-oxo-2,3-dihydro-1H-indol-3-yl)-5-(3-methoxyphenyl)-2-methyl-1H-pyrrole-3-carboxylate is a useful research compound. Its molecular formula is C22H19FN2O4 and its molecular weight is 394.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Methyl 4-(5-fluoro-2-oxo-2,3-dihydro-1H-indol-3-yl)-5-(3-methoxyphenyl)-2-methyl-1H-pyrrole-3-carboxylate is a complex organic compound with significant potential for various biological activities. This article explores its biological activity, structure, and potential therapeutic applications based on available research findings.
Chemical Structure and Properties
The compound has the following chemical characteristics:
- Molecular Formula : C22H18F2N2O4
- Molecular Weight : 412.39 g/mol
- CAS Number : 1190288-06-2
The presence of fluorine atoms and the unique structural features, including the pyrrole and indole moieties, are believed to enhance its biological activity and lipophilicity, potentially allowing for selective interactions with various biological targets.
1. Anticancer Properties
Research indicates that compounds with similar structures to this compound exhibit anticancer properties. For instance, indole derivatives are often investigated for their ability to inhibit cancer cell proliferation. A study demonstrated that certain indole derivatives showed significant cytotoxic effects against various cancer cell lines, suggesting that this compound may also possess similar properties due to its structural analogs .
2. Kinase Inhibition
The compound's structural features suggest potential kinase inhibitory activity. Kinases play a crucial role in cell signaling pathways, and their inhibition can lead to therapeutic effects in cancer treatment. Compounds related to this compound have been reported to act as effective kinase inhibitors, which could be explored further in future studies .
3. Neuroprotective Effects
There is emerging evidence that similar compounds may exhibit neuroprotective effects. For example, studies have shown that certain indole derivatives can promote neurite outgrowth and enhance neuronal repair following injury. This suggests that this compound could potentially be beneficial in neurological applications .
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Evren et al., 2019 | Developed thiazole derivatives demonstrating selective cytotoxicity against cancer cell lines; supports potential anticancer activity of similar compounds. |
| PMC9268695 | Investigated the interaction of indole derivatives with cellular targets; indicated a correlation between structure and biological activity. |
| PMC7497641 | Explored neurotropic activities of related compounds; suggested potential for enhancing neuronal repair mechanisms. |
Properties
Molecular Formula |
C22H19FN2O4 |
|---|---|
Molecular Weight |
394.4 g/mol |
IUPAC Name |
methyl 4-(5-fluoro-2-oxo-1,3-dihydroindol-3-yl)-5-(3-methoxyphenyl)-2-methyl-1H-pyrrole-3-carboxylate |
InChI |
InChI=1S/C22H19FN2O4/c1-11-17(22(27)29-3)19(20(24-11)12-5-4-6-14(9-12)28-2)18-15-10-13(23)7-8-16(15)25-21(18)26/h4-10,18,24H,1-3H3,(H,25,26) |
InChI Key |
WKWHZYALFBEKCV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(N1)C2=CC(=CC=C2)OC)C3C4=C(C=CC(=C4)F)NC3=O)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















